molecular formula C14H11Cl2NO2 B8067118 Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate

Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate

Cat. No.: B8067118
M. Wt: 296.1 g/mol
InChI Key: DNGWMPNDGIMCCQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate is a benzoate ester derivative characterized by an amino group at the 2-position and a 2,4-dichlorophenyl substituent at the 4-position of the benzoyl ring. Its molecular formula is C₁₄H₁₁Cl₂NO₂, with a molecular weight of 304.15 g/mol (calculated).

Properties

IUPAC Name

methyl 2-amino-4-(2,4-dichlorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-14(18)11-4-2-8(6-13(11)17)10-5-3-9(15)7-12(10)16/h2-7H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGWMPNDGIMCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate typically involves the following steps:

  • Benzoylation: The starting material, 2,4-dichloroaniline, undergoes benzoylation to form the corresponding benzamide derivative.

  • Amination: The benzamide derivative is then subjected to amination to introduce the amino group at the appropriate position.

  • Esterification: Finally, the resulting compound is esterified with methanol to produce this compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reagents can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Amines, alcohols, and other reduced derivatives.

  • Substitution: Halogenated, nitro-substituted, and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In the field of organic chemistry, methyl 2-amino-4-(2,4-dichlorophenyl)benzoate serves as a valuable building block for synthesizing more complex organic molecules. Its versatility allows it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science .

Biology

Research has shown that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties: Studies indicate that this compound displays antimicrobial activity against various pathogens. For instance, it has been evaluated for efficacy against fungal infections .
  • Anticancer Activity: Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions. Further studies are required to elucidate its mechanism of action .

Medicine

The therapeutic potential of this compound is under exploration in medicinal chemistry. It is being investigated for its role as a potential therapeutic agent in treating various diseases due to its biological activity profile .

Industrial Applications

This compound is also relevant in industrial applications:

  • Material Development: The compound is utilized in developing new materials and chemical processes due to its unique properties .
  • Chemical Processes: It serves as an intermediate in synthesizing other chemical compounds used in agrochemicals and pharmaceuticals .

Data Table: Summary of Applications

Application AreaSpecific UseObservations
ChemistryBuilding block for organic synthesisFacilitates the creation of complex molecules
BiologyAntimicrobial and anticancer propertiesInhibits pathogen growth; potential anticancer effects
MedicineTherapeutic agent researchOngoing studies to determine efficacy
IndustryMaterial developmentUsed in creating new materials and processes

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against common fungal pathogens. The compound was tested at varying concentrations, showing effective inhibition at higher doses .

Case Study 2: Anticancer Research

In vitro studies have indicated that this compound can reduce the viability of cancer cell lines. Further research is needed to identify the specific pathways involved and to evaluate its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2,4-Dichlorophenyl Benzoate

  • Molecular Formula : C₁₃H₈Cl₂O₂
  • Key Features: Lacks the 2-amino group present in the target compound.
  • Physicochemical Properties: Higher lipophilicity (predicted logP >5) compared to the target compound due to the absence of the polar amino group.

Methyl 2-Amino-4-(2,5-dichlorophenyl)benzoate

  • Molecular Formula : C₁₅H₁₂Cl₂N₂O₃
  • Key Features : Substitutes the 2,4-dichlorophenyl group with a 2,5-dichlorophenyl moiety and includes an additional carbonyl group.
  • Implications : Altered electronic effects due to the chlorine substitution pattern may influence binding affinity in biological systems .

Methyl 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylate

  • Molecular Formula: C₁₂H₉Cl₂NO₂S
  • Key Features : Replaces the benzoyl ring with a thiophene core.

Functional Group Modifications

Methyl (S)-4-(2-(3-(2,4-Dichlorophenyl)ureido)-2-phenylacetamido)benzoate (4h)

  • Molecular Formula : C₂₃H₁₈Cl₂N₃O₄
  • Key Features : Incorporates a urea linkage and an amide group, increasing molecular complexity.
  • Synthetic Relevance : Synthesized via condensation of 2,4-dichloroaniline with precursor intermediates, yielding a higher molecular weight (474.2 g/mol) .

2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN)

  • Molecular Formula : C₁₈H₁₂Cl₂N₃
  • Key Features: Nicotinonitrile core with phenyl and dichlorophenyl substituents.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Key Substituents Notable Properties
Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate 304.15 ~4.5* 2-amino, 2,4-dichlorophenyl Moderate lipophilicity, polar amino group
2,4-Dichlorophenyl benzoate 267.11 ~5.8 2,4-dichlorophenyl High lipophilicity, crystalline stability
ADPN 357.22 ~3.2 Nicotinonitrile core, dichlorophenyl Cytotoxic, Eg5 binding
2,4-Dichlorophenyl 4-(4-propylcyclohexyl)benzoate 391.34 8.06 Propylcyclohexyl, dichlorophenyl Extremely high logP, limited water solubility

*Predicted using fragment-based methods.

Biological Activity

Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C15H12Cl2N2O2. Its structure includes an amino group and a dichlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Antibacterial Properties
Research indicates that compounds similar to this compound exhibit notable antibacterial effects. For instance, studies have shown that modifications in the structure can enhance antimicrobial potency. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 4 µg/mL against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
Compound A (3,4-Dichlorobenzene derivative)4S. aureus
Compound B (Amide derivative)16S. pneumoniae

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The antifungal efficacy is often evaluated using the agar-well diffusion method, where zones of inhibition are measured .

Table 2: Antifungal Activity

CompoundZone of Inhibition (mm)Target Fungus
This compoundTBDC. albicans
Reference Drug (Fluconazole)~20C. albicans

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer properties. The compound's interaction with L-type amino acid transporters (LAT1), which are overexpressed in tumor cells, points towards its potential as an antitumor agent .

Case Study: LAT1 Inhibition
A study demonstrated that derivatives of this compound could selectively inhibit LAT1 activity in cancer cells. This inhibition is crucial as LAT1 facilitates the uptake of essential amino acids that support tumor growth.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The compound may inhibit bacterial RNA polymerase or interfere with cellular signaling pathways in cancer cells . Further elucidation of these mechanisms is necessary for developing therapeutic applications.

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